2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride
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Overview
Description
“2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride” is a chemical compound . It is available in powder form . The compound is colorless to pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for a related compound, 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, is1S/C12H13ClN2/c1-12(2)4-3-8-5-9(7-14)11(13)15-10(8)6-12/h5H,3-4,6H2,1-2H3
. This gives us some insight into the molecular structure of the compound you’re interested in, but it’s not an exact match.
Scientific Research Applications
Medicinal Chemistry Applications
- The research by Carling et al. (1992) highlights the synthesis of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid. These compounds have been evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. This study underscores the importance of conformational and stereochemical considerations in designing effective NMDA receptor antagonists, showcasing the potential of tetrahydroquinoline derivatives in neurological research and therapy (Carling et al., 1992).
Organic Chemistry and Synthesis
- Rudenko et al. (2012) discuss the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids via the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. A plausible mechanism for their formation was proposed based on ab initio quantum-chemical calculations, showcasing the compound's relevance in synthetic organic chemistry (Rudenko et al., 2012).
Antimicrobial Applications
- Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis. This study indicates the utility of modifying the tetrahydroquinoline scaffold for developing new antimycobacterial agents with promising activity and lower cytotoxicity profiles (Marvadi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
For instance, indole derivatives are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, for example, are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Properties
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-12(2)4-3-7-5-8(11(15)16)10(13)14-9(7)6-12;/h5H,3-4,6H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYNZTIOGBGGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC(=C(N=C2C1)Cl)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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